molecular formula C24H26ClN3O3S B11466450 N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide

N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide

Cat. No.: B11466450
M. Wt: 472.0 g/mol
InChI Key: QWQRLYGCOJYMJD-UHFFFAOYSA-N
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Description

N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide is a complex organic compound that features a pyridine ring, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide typically involves multiple steps:

    Formation of the Pyridine-2-carboxamide Core: The pyridine-2-carboxamide core can be synthesized through the reaction of 2-chloronicotinic acid with ammonia or an amine under suitable conditions.

    Introduction of the 4-chlorophenyl Group: This step involves the coupling of the 4-chlorophenyl group to the core structure, often through a palladium-catalyzed cross-coupling reaction.

    Attachment of the 3-ethoxypropyl Group: The 3-ethoxypropyl group can be introduced via nucleophilic substitution reactions.

    Incorporation of the Thiophene Ring: The thiophene ring is typically introduced through a Friedel-Crafts acylation reaction.

    Final Assembly: The final compound is assembled through a series of condensation reactions, often involving the use of coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the ethoxypropyl group.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring and ethoxypropyl group.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Substituted derivatives at the chlorophenyl group.

Scientific Research Applications

N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Research: The compound is used as a tool to study cellular pathways and mechanisms, particularly those involving oxidative stress and inflammation.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase.

    Pathways Involved: It modulates pathways related to the production of reactive oxygen species and inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-(4-fluorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide
  • N-{1-(4-bromophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide

Uniqueness

N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties that influence its reactivity and biological activity.

Properties

Molecular Formula

C24H26ClN3O3S

Molecular Weight

472.0 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)-2-(3-ethoxypropylamino)-2-oxoethyl]-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide

InChI

InChI=1S/C24H26ClN3O3S/c1-2-31-15-6-14-27-23(29)22(18-9-11-19(25)12-10-18)28(17-20-7-5-16-32-20)24(30)21-8-3-4-13-26-21/h3-5,7-13,16,22H,2,6,14-15,17H2,1H3,(H,27,29)

InChI Key

QWQRLYGCOJYMJD-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C(C1=CC=C(C=C1)Cl)N(CC2=CC=CS2)C(=O)C3=CC=CC=N3

Origin of Product

United States

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